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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of fluorometric

assays to measure neuraminidase activity. This method is crucial for studying viral

pathogenesis, particularly influenza, and for the screening and characterization of

neuraminidase inhibitors in drug development.

Introduction
Neuraminidase (NA), also known as sialidase, is a class of enzymes that cleave terminal sialic

acid residues from glycoproteins, glycolipids, and oligosaccharides.[1][2][3][4] In influenza

viruses, neuraminidase plays a critical role in the viral life cycle by facilitating the release of

progeny virions from infected host cells, preventing viral self-aggregation, and aiding

movement through the respiratory tract mucus.[1][5] This makes neuraminidase a key target for

antiviral drugs, such as oseltamivir and zanamivir.[5][6] Fluorometric assays offer a sensitive,

high-throughput, and reliable method for quantifying neuraminidase activity and for assessing

the efficacy of its inhibitors.[3][7][8]

The most common fluorometric assays utilize a synthetic substrate that becomes fluorescent

upon cleavage by neuraminidase. This document details the principles and protocols for two

widely used fluorometric neuraminidase assays: the 2'-(4-Methylumbelliferyl)-α-D-N-

acetylneuraminic acid (MUNANA) assay and the Amplex™ Red assay.
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Principle of the Assays
MUNANA-Based Assay
The MUNANA-based assay is a direct enzymatic assay that uses the fluorogenic substrate

MUNANA.[8][9] Neuraminidase cleaves the glycosidic bond in MUNANA, releasing the

fluorescent product 4-methylumbelliferone (4-MU).[8][9] The fluorescence intensity of 4-MU,

measured at an excitation wavelength of approximately 355-365 nm and an emission

wavelength of 450-485 nm, is directly proportional to the neuraminidase activity.[9][10][11][12]

[13] The reaction can be stopped at a specific time point (end-point) or monitored in real-time

(kinetic).[7]

Amplex™ Red-Based Assay
The Amplex™ Red Neuraminidase (Sialidase) Assay Kit provides a coupled enzymatic assay

for the sensitive detection of neuraminidase activity.[1][2][4][14] The assay is based on a three-

step reaction:

Neuraminidase cleaves a sialic acid residue from a glycoprotein substrate (e.g., fetuin),

exposing a terminal galactose residue.[1][2]

Galactose oxidase then oxidizes the newly exposed galactose, producing D-galactono-1,5-

lactone and hydrogen peroxide (H₂O₂).[1][2]

In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with the

Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to

produce the highly fluorescent product, resorufin.[2][4]

Resorufin has an excitation maximum of ~571 nm and an emission maximum of ~585 nm, and

its fluorescence intensity is proportional to the amount of sialic acid released, and thus to the

neuraminidase activity.[2][4] This assay is known for its high sensitivity and low interference

from biological sample autofluorescence.[2]

Data Presentation
Table 1: Comparison of Fluorometric Neuraminidase
Assays
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Parameter MUNANA-Based Assay
Amplex™ Red-Based
Assay

Principle
Direct enzymatic cleavage of a

fluorogenic substrate

Coupled enzymatic reaction

detecting a product of

neuraminidase action

Substrate

2'-(4-Methylumbelliferyl)-α-D-

N-acetylneuraminic acid

(MUNANA)

Glycoprotein (e.g., fetuin) and

Amplex™ Red reagent

Product Detected 4-methylumbelliferone (4-MU) Resorufin

Excitation (nm) ~355 - 365 ~530 - 571

Emission (nm) ~450 - 485 ~585 - 590

Assay Format End-point or kinetic End-point

Key Advantages
Well-established, direct

measurement, cost-effective

High sensitivity, low

background fluorescence from

biological samples

Considerations

Potential for background

fluorescence from some

biological samples

Indirect measurement, requires

multiple enzymes and

substrates

Table 2: Typical Reagent Concentrations and Incubation
Parameters
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Reagent/Parameter MUNANA Assay Amplex™ Red Assay

MUNANA Concentration 20 µmol/L - 300 µM[9][10] N/A

Fetuin Concentration N/A 250 µg/mL[1]

Amplex Red Concentration N/A 50 µM[1]

Horseradish Peroxidase (HRP) N/A 0.1 U/mL[1]

Galactose Oxidase N/A 2 U/mL[1]

Assay Buffer

MES buffer (e.g., 33 mmol/L

MES, 4 mmol/L CaCl₂, pH 6.5)

[10]

Proprietary reaction buffer

(typically provided in the kit)

Incubation Temperature 37 °C[9][10] 37 °C[1]

Incubation Time 30 - 60 minutes[9][10] 30 - 60 minutes[1]

Stop Solution
0.14 mol/L NaOH in 83%

ethanol[10][11]

Optional stop reagent

available[2]

Experimental Protocols
Protocol 1: MUNANA-Based Neuraminidase Activity
Assay
This protocol is adapted from established methods for measuring influenza neuraminidase

activity.[9][10]

Materials:

Neuraminidase-containing sample (e.g., purified enzyme, viral lysate, cell culture

supernatant)

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

Assay Buffer: 33 mmol/L 2-[N-morpholino]ethanesulfonic acid (MES), 4 mmol/L CaCl₂, pH

6.5
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Stop Solution: 0.14 mol/L NaOH in 83% ethanol

Black, opaque 96-well or 384-well microplates

Fluorometer with appropriate filters for excitation at ~355 nm and emission at ~460-485 nm

4-methylumbelliferone (4-MU) standard for calibration curve

Procedure:

Prepare Reagents:

Prepare a stock solution of MUNANA (e.g., 2.5 mM in distilled water). This stock can be

stored at -20°C for up to a month.[9]

Prepare a working solution of MUNANA (e.g., 300 µM) by diluting the stock solution in

Assay Buffer. Protect from light and keep on ice.[9]

Prepare the Stop Solution.

Sample Preparation:

Dilute the neuraminidase-containing samples to the desired concentration in Assay Buffer.

It is recommended to perform serial dilutions for initial experiments to determine the

optimal sample concentration.

Assay Procedure:

Add 50 µL of the diluted sample to each well of the black microplate.

Include appropriate controls:

Blank: 50 µL of Assay Buffer without sample.

Substrate Control: 50 µL of Assay Buffer.

To initiate the reaction, add 50 µL of the MUNANA working solution to each well.

Gently tap the plate to mix.
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Incubate the plate at 37°C for 30-60 minutes. Cover the plate to prevent evaporation.[9]

[10]

Stopping the Reaction:

Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.[9]

Fluorescence Measurement:

Read the fluorescence intensity on a fluorometer with an excitation wavelength of ~355

nm and an emission wavelength of ~460 nm.[9]

Data Analysis:

Subtract the average fluorescence of the blank wells from all other readings.

A standard curve of 4-MU can be generated to quantify the amount of product formed.[12]

Neuraminidase activity can be expressed in relative fluorescence units (RFU) or

calculated in terms of moles of product formed per unit time.

Protocol 2: Amplex™ Red-Based Neuraminidase Activity
Assay
This protocol is based on the principles of the Amplex™ Red Neuraminidase (Sialidase) Assay

Kit.[1][2]

Materials:

Amplex™ Red Neuraminidase (Sialidase) Assay Kit (containing Amplex™ Red reagent,

HRP, galactose oxidase, fetuin, and reaction buffer)

Neuraminidase-containing sample

Black, opaque 96-well microplate

Fluorometer with appropriate filters for excitation at ~530 nm and emission at ~590 nm

Procedure:
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Prepare Reagents:

Prepare a 1X working solution of the Reaction Buffer by diluting the provided 5X stock

solution with deionized water.[1]

Prepare a working solution of the Amplex Red reagent/HRP/galactose oxidase/fetuin

mixture in 1X Reaction Buffer according to the kit manufacturer's instructions. Protect this

solution from light.

Sample Preparation:

Dilute the neuraminidase-containing samples in 1X Reaction Buffer. Perform serial

dilutions to find the optimal concentration.[1]

Assay Procedure:

Add 50 µL of the diluted sample to each well of the black microplate.[1]

Include a no-neuraminidase control containing only 1X Reaction Buffer.

To start the reaction, add 50 µL of the Amplex Red working solution to each well.

Incubate the plate at 37°C for 30-60 minutes, protected from light.[1]

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm

and emission detection at ~590 nm.[1]

Data Analysis:

Subtract the background fluorescence (from the no-neuraminidase control) from the

values of the experimental wells.

The neuraminidase activity is proportional to the fluorescence intensity.

Visualizations
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Caption: Enzymatic reactions in fluorometric neuraminidase assays.
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Caption: General experimental workflow for a fluorometric neuraminidase assay.
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Applications and Considerations
Drug Discovery: These assays are widely used for high-throughput screening of chemical

libraries to identify novel neuraminidase inhibitors.[7][15] They are also essential for

determining the 50% inhibitory concentration (IC₅₀) values of candidate drugs, which quantify

their potency.[8][9]

Viral Surveillance: Monitoring the susceptibility of circulating influenza virus strains to existing

neuraminidase inhibitors is crucial for detecting the emergence of drug-resistant variants.[7]

[8]

Basic Research: These assays are valuable tools for studying the enzymatic kinetics of

neuraminidase, its substrate specificity, and its role in viral replication and pathogenesis.

Important Considerations:

Standard Curve: For quantitative analysis, it is essential to generate a standard curve using

a known concentration of the fluorescent product (e.g., 4-MU for the MUNANA assay).[12]

Controls: Appropriate controls, including no-enzyme, no-substrate, and solvent controls, are

critical for accurate data interpretation.

Instrument Settings: The fluorometer settings, such as gain and excitation/emission

wavelengths, should be optimized for each assay to ensure measurements are within the

linear range of detection.[13]

Light Sensitivity: The fluorogenic substrates and products (MUNANA, 4-MU, Amplex Red,

resorufin) are light-sensitive and should be protected from prolonged exposure to light.[9]

By following these detailed protocols and considering the key aspects of the assays,

researchers can obtain reliable and reproducible measurements of neuraminidase activity for a

variety of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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